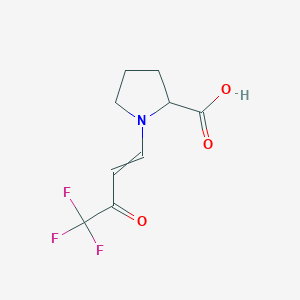

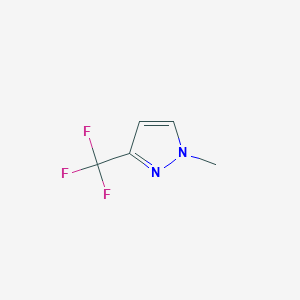

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid, also known as TOCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Synthesis and Chemical Properties

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid and its derivatives have been explored for their unique chemical properties, particularly in the synthesis of complex molecules. For instance, a versatile method for synthesizing various pyrrolidin-1-oxyl fatty acids involves Michael addition to α,β-unsaturated ketones, leading to γ-nitroketones, followed by ring closure and phase-transfer oxidation, highlighting the compound's utility in creating molecules with a stable free radical (spin label) (Hideg & Lex, 1984). Similarly, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated carbonyl compounds, showcasing the compound's role in synthesizing ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).

Catalysis and Organic Reactions

The compound has also been investigated in catalysis and various organic reactions. For instance, sulfonamides have been studied as novel terminators of cationic cyclizations, where trifluoromethanesulfonic acid catalyzes cyclisation of homoallylic sulfonamides to yield pyrrolidines, demonstrating the potential for efficient formation of polycyclic systems (Haskins & Knight, 2002). Additionally, the synthesis of alpha-cyclopropyl-beta-homoprolines via 1,3-dipolar cycloadditions and subsequent rearrangements underscores the compound's versatility in generating cyclic beta-amino acids with high stereocontrol (Cordero, Salvati, Vurchio, de Meijere, & Brandi, 2009).

Metal-Organic Frameworks and Dye Adsorption

In the realm of material science, the compound has been utilized in the synthesis of novel metal-organic frameworks (MOFs) for environmental applications. A study demonstrated the synthesis of a MOF with good adsorption effects on methyl orange, highlighting the potential for selective dye adsorption and separation in water treatment processes (Zhao, Meng, Liu, Guo, & Jing, 2020).

Quantum Chemical Studies

Quantum chemical studies have explored the spectroscopic properties of compounds related to this compound, providing insights into their electronic properties, thermodynamic parameters, and molecular interactions. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields of chemistry (Devi, Bishnoi, & Fatma, 2020).

特性

IUPAC Name |

1-(4,4,4-trifluoro-3-oxobut-1-enyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c10-9(11,12)7(14)3-5-13-4-1-2-6(13)8(15)16/h3,5-6H,1-2,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRARUCXWDNEBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407430 |

Source

|

| Record name | 1-(4,4,4-trifluoro-3-oxobut-1-enyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133992-80-0 |

Source

|

| Record name | 1-(4,4,4-trifluoro-3-oxobut-1-enyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)

![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)